2,5-dichloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-3-carboxamide
Description
This compound features a thiophene core substituted with chlorine atoms at positions 2 and 4. At position 3, a carboxamide group bridges the thiophene to a 3-methyl-1,2-oxazol-5-yl heterocycle. The structural uniqueness arises from the synergistic combination of:
- Electron-deficient thiophene (due to electron-withdrawing chlorine substituents).
- Carboxamide linker (enhancing solubility and intermolecular interactions).
Properties
IUPAC Name |
2,5-dichloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S/c1-4-2-7(15-13-4)12-9(14)5-3-6(10)16-8(5)11/h2-3H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKIPPBSDOEXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-3-carboxamide typically involves the following steps:
Thiophene Derivative Synthesis: : The starting material is a thiophene derivative, which undergoes chlorination to introduce chlorine atoms at the 2 and 5 positions.
Oxazole Formation: : The chlorinated thiophene is then reacted with an appropriate amine and a carboxylic acid derivative to form the oxazole ring.
Final Functionalization: : The oxazole ring is further functionalized to introduce the N-(3-methyl-1,2-oxazol-5-yl) group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.
Substitution: : Nucleophilic substitution reactions can occur at the chloro positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of dechlorinated or reduced derivatives.
Substitution: : Formation of substituted thiophene and oxazole derivatives.
Scientific Research Applications
Herbicidal Activity
One of the primary applications of 2,5-dichloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-3-carboxamide is in herbicide formulations. Research indicates that compounds with similar structures exhibit effective herbicidal properties against various weed species. The compound acts by inhibiting specific metabolic pathways in plants, leading to their growth suppression or death.
Case Study : A patent (US8530384B2) describes the use of substituted thienyl compounds in herbicides, highlighting the effectiveness of similar derivatives in controlling weed populations in agricultural settings .
Pharmaceutical Development
The compound's biological activity extends to pharmaceutical applications, particularly in the development of drugs targeting specific diseases. The oxazole structure is known for its role in medicinal chemistry, contributing to the design of compounds with antibacterial and antifungal properties.
Case Study : A study published in a peer-reviewed journal explored the synthesis and biological evaluation of oxazole derivatives, indicating that modifications to the oxazole ring can enhance antimicrobial activity .
Biological Research
In biological research, compounds like this compound are investigated for their potential as enzyme inhibitors or modulators. The ability to interact with specific proteins makes them suitable for studying biochemical pathways.
Case Study : Research has shown that similar oxazole derivatives can act as inhibitors for various enzymes involved in disease processes, providing insights into their mechanisms and potential therapeutic uses .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism by which 2,5-dichloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects.
Comparison with Similar Compounds
Thiophene-Thiazole Hybrids
Example Compound : 2,5-Dichloro-N-[4-(5-Chlorothiophen-2-yl)-1,3-Thiazol-2-yl]Thiophene-3-Carboxamide
| Feature | Target Compound | Thiazole Analog |
|---|---|---|
| Core Heterocycle | Oxazole (O, N) | Thiazole (S, N) |
| Chlorine Positions | 2,5 on thiophene | 2,5 on thiophene + 5 on thiazole |
| Bioactivity | Antimicrobial (inferred) | Confirmed antimicrobial |
| Polarity | Moderate (oxazole) | Higher (thiazole’s sulfur) |
Key Difference : The thiazole analog exhibits stronger antimicrobial activity due to sulfur’s polarizability and enhanced interaction with microbial enzymes .
Benzothiadiazole Derivatives
Example Compound : N-[3-Hydroxy-3-(Thiophen-3-yl)Propyl]-2,1,3-Benzothiadiazole-5-Carboxamide
| Feature | Target Compound | Benzothiadiazole Analog |
|---|---|---|
| Core Heterocycle | Oxazole + thiophene | Benzothiadiazole (fused ring) |
| Electron Deficiency | High (Cl substituents) | Extreme (benzothiadiazole core) |
| Applications | Antimicrobial | Semiconductor materials |
Key Difference : The benzothiadiazole analog’s extended conjugation system makes it suitable for electronic applications, whereas the target compound is more biologically oriented .
Naphthothiazole Derivatives
Example Compound : 2,5-Dichloro-N-{4H,5H-Naphtho[1,2-d][1,3]Thiazol-2-yl}Thiophene-3-Carboxamide
| Feature | Target Compound | Naphthothiazole Analog |
|---|---|---|
| Core Structure | Monocyclic thiophene-oxazole | Fused naphthothiazole |
| Lipophilicity | Moderate | High (aromatic fusion) |
| Bioactivity | Broad-spectrum potential | Anticancer focus |
Oxadiazole vs. Thiadiazole Derivatives
Example Compound : 2,5-Dichloro-N-((3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl)Benzamide
| Feature | Target Compound | Oxadiazole/Thiadiazole Analog |
|---|---|---|
| Heterocycle | 1,2-Oxazole | 1,2,4-Oxadiazole or thiadiazole |
| Electron Effects | Moderate electron withdrawal | Stronger (thiadiazole’s sulfur) |
| Stability | Higher (oxazole) | Lower (thiadiazole’s reactivity) |
Key Difference : Thiadiazole analogs exhibit greater metabolic instability but stronger enzyme inhibition due to sulfur’s nucleophilicity .
Isoxazole-Oxadiazole Hybrids
Example Compound : 5-Chloro-N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Thiophene-2-Carboxamide
| Feature | Target Compound | Isoxazole-Oxadiazole Analog |
|---|---|---|
| Heterocycle | 1,2-Oxazole | Isoxazole + 1,2,4-oxadiazole |
| Substituents | Chlorine on thiophene | Cyclopropyl on isoxazole |
| Molecular Weight | ~350 g/mol (estimated) | 350.78 g/mol |
Key Difference : The cyclopropyl group in the analog enhances membrane permeability, broadening its pharmacokinetic profile .
Biological Activity
2,5-Dichloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound features a thiophene ring substituted with dichloro and oxazole groups, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 292.14 g/mol. Its structural characteristics suggest potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the oxazole moiety is often linked to enhanced activity against bacteria and fungi.
- Anticancer Properties : Some derivatives of oxazole compounds have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may also exhibit similar effects.
- Anti-inflammatory Effects : Compounds containing thiophene and oxazole rings have been reported to have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or cancer cell growth.
- Receptor Modulation : It may interact with cellular receptors, modulating signaling pathways that lead to antimicrobial or anticancer effects.
- Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Study : A study published in Molecules evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for certain derivatives, suggesting that modifications in the structure can enhance activity against specific pathogens .
- Anticancer Research : Research highlighted in a recent review focused on the anticancer potential of oxazole-containing compounds. It was found that modifications at the nitrogen position significantly affected cytotoxicity against various cancer cell lines .
- Inflammation Model : An investigation into anti-inflammatory agents noted that thiophene derivatives demonstrated a reduction in pro-inflammatory cytokines in vitro. This suggests a promising avenue for further exploration of this compound's therapeutic potential .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
